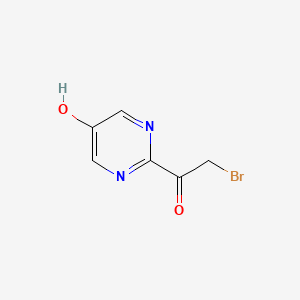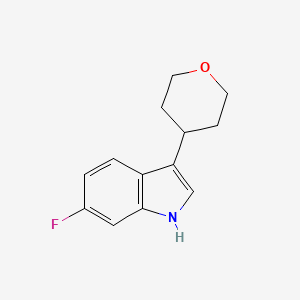
(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid, also known as levetiracetam, is a drug that has been used to treat epilepsy since 1999. It is a pyrrolidine derivative that has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy.
Wissenschaftliche Forschungsanwendungen
Pyrrole Alkaloids in Lycium chinense
A study conducted by Youn et al. (2016) identified pyrrole alkaloids in the fruits of Lycium chinense, which included a compound structurally similar to (2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid. These alkaloids were isolated and their structures elucidated, contributing to understanding the phytochemical properties of Lycium chinense (Youn et al., 2016).
Antifungal Activity
Dabur et al. (2005) explored a dihydropyrrole derivative with a similar structure, demonstrating significant antifungal activity against various Aspergillus and Candida species. This discovery points to potential applications in developing new antimycotic drugs (Dabur et al., 2005).
Reaction with Nicotinic Hydrazide
Baeva et al. (2020) studied the reaction of similar compounds with nicotinic hydrazide, highlighting the chemical properties and potential applications of these compounds in synthetic chemistry (Baeva et al., 2020).
Inhibitors of Mycolic Acid Biosynthesis
Hartmann et al. (1994) synthesized analogues of a compound structurally related to this compound, suggesting their potential as inhibitors of mycolic acid biosynthesis. This insight could be beneficial in developing treatments for mycobacterial infections (Hartmann et al., 1994).
Intermolecular Interactions Studies
Gallagher and Brady (2000) examined compounds structurally similar to this compound, focusing on their intermolecular interactions. Such studies are crucial in understanding the molecular properties and potential applications of these compounds (Gallagher & Brady, 2000).
Eigenschaften
IUPAC Name |
(2S)-4-methyl-2-pyrrol-1-ylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIUIWFXXDCCOJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2368274.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2368275.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2368276.png)




![2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368285.png)
![7-Methyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2368287.png)
![1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2368288.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2368290.png)


![(Z)-2-cyano-2-(7-(3,4-dichlorophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)acetamide](/img/structure/B2368295.png)
